
Sodium linoleoyl glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium linoleoyl glutamate is the salt of linoleoyl glutamate.
Scientific Research Applications
Glutamate Receptor Studies
- Neuroscience and Neurobiology : Sodium L-glutamate plays a significant role in neuroscience research, particularly in studies related to glutamate receptors in the brain. For instance, sodium-dependent and sodium-independent glutamate binding sites have been identified in the hippocampus, which are crucial for understanding neurotransmission and neurodegenerative diseases (Baudry & Lynch, 1981).
Food Science and Flavor Enhancement
- Flavor Enhancers and Food Additives : Research has been conducted on sodium L-glutamate as a flavor enhancer. It is used in the food industry to enhance the flavor of dishes, due to its chemical ability to enhance flavors (Butnariu & Sarac, 2019).
Textile and Material Science
- Fabric Modification : Sodium L-glutamate has been reported as an effective catalyst for cross-linking in the modification of cellulose with 1,2,3,4-butanetetracarboxylic acid (BTCA), improving anti-wrinkle properties of treated fabrics (Ji, Tang, Hu, & Yan, 2019).
Energy and Environment
- Supercapacitor Development : Sodium glutamate has been utilized in the synthesis of porous carbon nanoflakes for electrochemical supercapacitors, showcasing its potential in energy storage technologies (Qian, Zhu, Zhang, Wu, & Yan, 2015).
Medical Research
- Neuroprotection Studies : Sodium glutamate has been investigated in medical research, particularly in studies concerning neuroprotection and excitotoxicity. This includes exploring its role in facilitating astroglial glutamate uptake and protecting the brain from glutamate excitotoxicity after ischemia (Yin, Guo, Tao, Cai, Wang, Yao, Xiong, Zhang, & Li, 2019).
Biotechnology
- Biogas Production : Alkali pretreatment with sodium hydroxide, including the use of monosodium glutamate waste liquor, has been studied to enhance biogas production in the anaerobic digestion of pulp and paper sludge, demonstrating its utility in renewable energy and waste management (Lin, Wang, Wu, & Wang, 2009).
properties
CAS RN |
494825-02-4 |
|---|---|
Product Name |
Sodium linoleoyl glutamate |
Molecular Formula |
C23H38NNaO5 |
Molecular Weight |
431.54 |
IUPAC Name |
sodium (S)-4-carboxy-2-((9Z,12Z)-octadeca-9,12-dienamido)butanoate |
InChI |
InChI=1S/C23H39NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h6-7,9-10,20H,2-5,8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-1/b7-6-,10-9-;/t20-;/m0./s1 |
InChI Key |
SGKNDAQMNBCPPJ-VZKKWTCGSA-M |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(CCCCCCC/C=C\C/C=C\CCCCC)=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sodium linoleoyl glutamate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





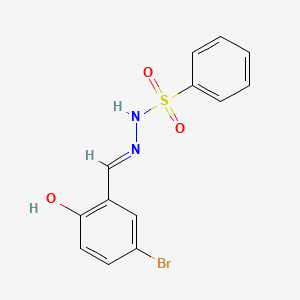
![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)
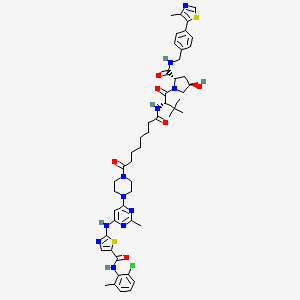
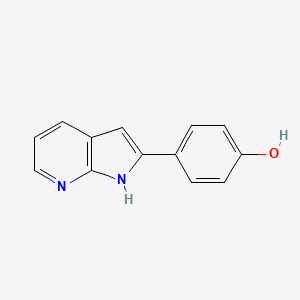
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
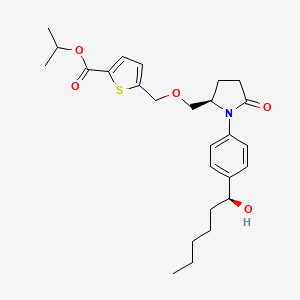

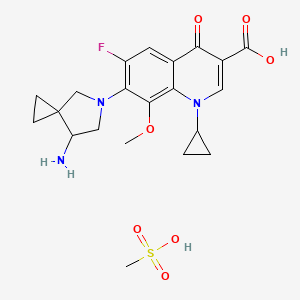
![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)